molecular formula C16H20N2O4S B15044363 Ethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B15044363
M. Wt: 336.4 g/mol
InChI Key: BMQSPIAPMOVSEJ-UHFFFAOYSA-N
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Description

Ethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidine derivatives

Preparation Methods

The synthesis of Ethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually carried out under acidic conditions and can be catalyzed by various acids such as hydrochloric acid or sulfuric acid. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours to achieve the desired product.

Chemical Reactions Analysis

Ethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the pyrimidine ring, leading to the introduction of various substituents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and materials.

    Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties, making it a potential candidate for drug development.

    Medicine: Due to its biological activities, it is being explored for therapeutic applications in treating infections, cancer, and other diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell growth, leading to the suppression of these cells. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Ethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds such as:

    Tetrahydropyrimidine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities and applications.

    Thioxopyrimidine derivatives: These compounds contain a sulfur atom in the pyrimidine ring, similar to the compound , and exhibit comparable biological activities.

    Dimethoxyphenyl derivatives: Compounds with the dimethoxyphenyl group can have similar chemical properties and reactivity, making them useful for similar applications.

The uniqueness of this compound lies in its specific combination of functional groups and its resulting biological activities, which can be fine-tuned for various applications through chemical modifications.

Properties

Molecular Formula

C16H20N2O4S

Molecular Weight

336.4 g/mol

IUPAC Name

ethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C16H20N2O4S/c1-5-22-15(19)13-9(2)17-16(23)18-14(13)11-8-10(20-3)6-7-12(11)21-4/h6-8,14H,5H2,1-4H3,(H2,17,18,23)

InChI Key

BMQSPIAPMOVSEJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=C(C=CC(=C2)OC)OC)C

Origin of Product

United States

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